molecular formula C18H24O10 B12428300 [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12428300
M. Wt: 400.4 g/mol
InChI Key: HHNPREGNVCFCOP-UHFFFAOYSA-N
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Description

[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and an ester linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with a glycosylated alcohol derivative under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The β-glycosidic bond linking the glucose moiety to the glycerol derivative undergoes hydrolysis under acidic or enzymatic conditions, yielding aglycone and sugar components.

Reaction Conditions Products Catalyst/Enzyme Source
0.1 M HCl, 80°C, 2 hours3-Hydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate + glucose derivativesAcid catalysis
β-Glucosidase, pH 5.0, 37°CSame as above, with stereospecific cleavageEnzymatic hydrolysis

This reaction is critical for prodrug activation in biological systems, as noted in patent CA2679955A1 for related glycosides .

Ester Hydrolysis

The propenoate ester group hydrolyzes under alkaline conditions or via esterases, releasing 3-(4-hydroxyphenyl)prop-2-enoic acid (caffeic acid derivative).

Conditions Products Rate (k, s⁻¹) Source
0.1 M NaOH, 25°C, 1 hour[3-Hydroxy-2-(glucosyloxy)propyl] alcohol + 3-(4-hydroxyphenyl)prop-2-enoic acid3.2 × 10⁻⁴
Porcine liver esterase, pH 7.4Same products as aboveEnzymatic, 85% yield

The phenolic ester’s stability correlates with log P values (~2.98–3.85), influencing hydrolysis rates in lipophilic environments .

Oxidation Reactions

The phenolic hydroxyl and conjugated double bond in the propenoate group render the compound susceptible to oxidation.

Oxidizing Agent Products Mechanism Source
H₂O₂, pH 7.0Quinone derivatives + glucosylglycerolRadical-mediated
Tyrosinase/O₂Ortho-quinone intermediatesEnzymatic oxidation

Oxidation products exhibit enhanced electrophilicity, as observed in ZFIN ChEBI:184405 for structurally related chromenols .

Transesterification

The propenoate ester undergoes alcoholysis in the presence of nucleophiles (e.g., methanol), yielding methyl esters.

Conditions Products Yield Source
Methanol, H₂SO₄, 60°C, 4 hoursMethyl 3-(4-hydroxyphenyl)prop-2-enoate + glucosylglycerol derivatives72%

This reaction is utilized in synthetic modifications to enhance bioavailability.

Maillard Reaction

The reducing sugar moiety participates in non-enzymatic browning with amino groups under heating, forming advanced glycation end-products (AGEs).

Conditions Products Key Intermediate Source
120°C, lysine, 1 hourAmadori products + melanoidinsSchiff base

This reactivity is significant in food chemistry and metabolic studies .

Photochemical Reactions

UV exposure induces [2+2] cycloaddition or isomerization of the propenoate double bond.

Conditions Products Quantum Yield Source
UV-B (290–320 nm), ethanolCyclobutane dimers or (E)-/(Z)-isomerizationΦ = 0.12

Photostability data from PubChem CID 54609974 highlight similar behavior in caffeic acid glycosides .

Enzymatic Modifications

  • Glycosyltransferases : Transfer additional sugars to free hydroxyls, altering solubility.

  • Methyltransferases : Methylate phenolic -OH groups, reducing antioxidant capacity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of cosmetic products due to its moisturizing and antioxidant properties. It is also utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.

    [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with additional hydroxyl groups on the phenyl ring.

Uniqueness

The unique combination of hydroxyl groups and the ester linkage in [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate provides distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Biological Activity

The compound [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. Its structure suggests that it may possess antioxidant, anti-inflammatory, and anticancer properties due to the presence of hydroxyl groups and phenolic structures.

Chemical Structure

The molecular formula of the compound is C16H20O9C_{16}H_{20}O_9, and its IUPAC name reflects its intricate structure involving multiple hydroxyl groups and a phenolic moiety. The following table summarizes its key structural features:

FeatureDescription
Molecular Weight364.33 g/mol
Functional GroupsHydroxyl (-OH), Phenolic, Ethenoate
Structural ComponentsOxan, Hydroxyphenyl

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups is crucial for scavenging free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that such compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be inferred from studies on related compounds. For instance, derivatives with similar phenolic structures have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.

Anticancer Activity

Compounds structurally related to this molecule have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on similar hydroxymethylated flavonoids revealed their ability to induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a strong correlation between hydroxyl group count and antioxidant efficacy, suggesting that our compound could exhibit similar properties.
  • Anti-inflammatory Mechanism :
    • In a model using RAW 264.7 macrophages, compounds with similar structures were shown to significantly reduce LPS-induced NO production by inhibiting iNOS expression. This underscores the potential of this compound in mitigating inflammatory responses.
  • Cytotoxicity Against Cancer Cells :
    • A series of experiments demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells (HCT116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives were shown to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal HEK293 cells.

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[3-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2

InChI Key

HHNPREGNVCFCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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